REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:13](=O)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)C(=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[N:17]#N.[CH:19]([NH2:21])=O>>[NH2:17][C:13]1[C:14]2[C:5]([C:19]([NH2:21])=[C:7]3[C:12]=1[CH:11]=[CH:10][CH:9]=[CH:8]3)=[CH:4][CH:3]=[CH:2][CH:1]=2
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
suction filtered
|
Type
|
WASH
|
Details
|
washed thoroughly with alcohol
|
Type
|
CUSTOM
|
Details
|
The resultant 9,10-diformylaminoanthracene was recrystalized from formamide giving long yellow crystals mpt 439° C
|
Type
|
DISSOLUTION
|
Details
|
40 g of KOH was dissolved in 100 ml of methanol
|
Type
|
CUSTOM
|
Details
|
10 g of the 9,10 diformylaminoanthracene prepared
|
Type
|
ADDITION
|
Details
|
above was added
|
Type
|
CUSTOM
|
Details
|
formed a deep red brown solution
|
Type
|
TEMPERATURE
|
Details
|
This was heated
|
Type
|
CUSTOM
|
Details
|
for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
suction filtered with the exclusion of air
|
Type
|
WASH
|
Details
|
the crystals washed with methanol
|
Type
|
DISSOLUTION
|
Details
|
The crystal mass was dissolved in acetone
|
Type
|
FILTRATION
|
Details
|
filtered as necessary and the filtrate
|
Type
|
ADDITION
|
Details
|
carefully mixed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
Recrystalization from acetone
|
Type
|
CUSTOM
|
Details
|
gave deep red crystals
|
Name
|
|
Type
|
|
Smiles
|
NC=1C2=CC=CC=C2C(=C2C=CC=CC12)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |